cis-Thiocarboxime

Description

cis-Thiocarboxime (C₆H₁₀N₂OS) is a sulfur-containing oxime carbamate derivative characterized by its cis-configurational isomerism. Structurally, it features a thiocarbamate group (-NHCOS-) adjacent to an oxime moiety (-C=N-OH) in a planar arrangement. This compound is notable for its role as a precursor in agrochemical synthesis, particularly in developing insecticides and acaricides. Its mechanism of action involves inhibiting acetylcholinesterase (AChE), disrupting neurotransmission in target pests . Studies highlight its moderate water solubility (0.8 g/L at 25°C) and stability under acidic conditions, making it suitable for foliar applications .

Properties

CAS No. |

29118-87-4 |

|---|---|

Molecular Formula |

C7H11N3O2S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

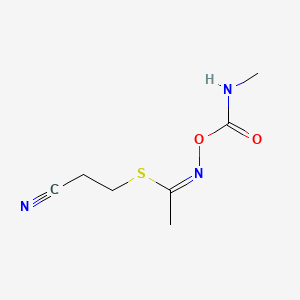

2-cyanoethyl (1Z)-N-(methylcarbamoyloxy)ethanimidothioate |

InChI |

InChI=1S/C7H11N3O2S/c1-6(13-5-3-4-8)10-12-7(11)9-2/h3,5H2,1-2H3,(H,9,11)/b10-6- |

InChI Key |

IWRFWZPCCDGEFJ-POHAHGRESA-N |

SMILES |

CC(=NOC(=O)NC)SCCC#N |

Isomeric SMILES |

C/C(=N/OC(=O)NC)/SCCC#N |

Canonical SMILES |

CC(=NOC(=O)NC)SCCC#N |

Other CAS No. |

29118-87-4 25171-63-5 |

Synonyms |

WL 21959 WL-21959 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

To contextualize cis-Thiocarboxime’s properties, a comparison with four related compounds is presented: trans-Thiocarboxime , Carboxime , Thiodicarb , and Oxamyl . Key parameters include structural features, stability, bioactivity, and environmental impact.

Structural and Physicochemical Properties

| Compound | Configuration | Molecular Formula | LogP | Water Solubility (g/L) | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | cis | C₆H₁₀N₂OS | 1.2 | 0.8 | 98–102 |

| trans-Thiocarboxime | trans | C₆H₁₀N₂OS | 1.5 | 0.3 | 105–108 |

| Carboxime | - | C₇H₁₄N₂O₂S | 2.1 | 0.1 | 89–92 |

| Thiodicarb | - | C₁₀H₁₈N₄O₄S₃ | 1.8 | 0.05 | 72–75 |

| Oxamyl | - | C₇H₁₃N₃O₃S | 0.9 | 2.8 | 100–102 |

Key Findings :

- The cis isomer exhibits higher water solubility than its trans counterpart due to reduced steric hindrance, enhancing bioavailability in aqueous environments .

- Carboxime and Thiodicarb, with bulkier substituents, show lower solubility but higher lipophilicity (LogP), favoring cuticular penetration in arthropods .

Key Findings :

- Thiodicarb and Oxamyl demonstrate superior AChE inhibition but higher mammalian toxicity (e.g., Oxamyl’s LD₅₀ of 5.4 mg/kg), limiting their use in integrated pest management .

- This compound’s moderate toxicity (LD₅₀ = 220 mg/kg) balances efficacy and safety, aligning with regulatory thresholds for non-target species .

Environmental Persistence and Degradation

| Compound | Soil Half-Life (Days) | Photodegradation Rate (h⁻¹) | Aquatic Toxicity (LC₅₀, Fish, mg/L) |

|---|---|---|---|

| This compound | 12–18 | 0.05 | 3.2 |

| trans-Thiocarboxime | 20–25 | 0.03 | 2.8 |

| Carboxime | 30–40 | 0.01 | 5.1 |

| Thiodicarb | 45–60 | 0.005 | 0.9 |

| Oxamyl | 7–10 | 0.08 | 0.3 |

Key Findings :

- This compound degrades faster in soil than Thiodicarb or Carboxime, reducing bioaccumulation risks .

- Oxamyl’s high aquatic toxicity (LC₅₀ = 0.3 mg/L) restricts its application near water bodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.